molecular formula C10H11BrO B1381562 1-Bromo-2-ethoxy-3-vinylbenzene CAS No. 2168980-71-8

1-Bromo-2-ethoxy-3-vinylbenzene

Cat. No.: B1381562
CAS No.: 2168980-71-8
M. Wt: 227.1 g/mol
InChI Key: NIFZXSSGBVSJBX-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-3-vinylbenzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound features a benzene ring substituted with a bromine atom, an ethoxy group, and a vinyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-ethoxy-3-vinylbenzene typically involves multiple steps, starting from benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene undergoes bromination to introduce the bromine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethoxy-3-vinylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Major Products Formed

    Substitution Reactions: Products include 1-ethoxy-2-vinylbenzene derivatives.

    Oxidation Reactions: Products include 1-bromo-2-ethoxy-3-formylbenzene or 1-bromo-2-ethoxy-3-carboxybenzene.

    Reduction Reactions: Products include 1-bromo-2-ethoxy-3-ethylbenzene.

Scientific Research Applications

1-Bromo-2-ethoxy-3-vinylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-3-vinylbenzene in chemical reactions involves the interaction of its substituents with various reagents. The bromine atom acts as a leaving group in substitution reactions, while the ethoxy and vinyl groups participate in electrophilic and nucleophilic interactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-ethoxybenzene: Lacks the vinyl group, making it less reactive in certain types of reactions.

    1-Bromo-3-vinylbenzene: Lacks the ethoxy group, affecting its solubility and reactivity.

    2-Ethoxy-3-vinylbenzene: Lacks the bromine atom, altering its behavior in substitution reactions.

Uniqueness

1-Bromo-2-ethoxy-3-vinylbenzene is unique due to the combination of bromine, ethoxy, and vinyl groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.

Properties

IUPAC Name

1-bromo-3-ethenyl-2-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-3-8-6-5-7-9(11)10(8)12-4-2/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFZXSSGBVSJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Br)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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